Cas no 74959-66-3 (4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole)
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 4-STYRYL-1,2,3-THIADIAZOLE
- 4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole
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- MDL: MFCD00792956
- Inchi: 1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H
- InChI Key: LLWUWMROYZSXNO-UHFFFAOYSA-N
- SMILES: C1C=CC(C=CC2N=NSC=2)=CC=1
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298732-100 mg |
4-Styryl-1,2,3-thiadiazole; . |
74959-66-3 | 100 mg |
€221.50 | 2023-07-20 | ||
| Life Chemicals | F5580-2285-2μmol |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-5μmol |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-10μmol |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-20μmol |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-1mg |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-2mg |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-3mg |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-4mg |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2285-5mg |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole |
74959-66-3 | 5mg |
$69.0 | 2023-09-09 |
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole Suppliers
4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4-[(E)-2-phenylethenyl]-1,2,3-thiadiazole
4-[(E)-2-Phenylethenyl]-1,2,3-Thiadiazole (CAS No. 74959-66-3): An Overview of Its Properties and Applications
4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole (CAS No. 74959-66-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole.
Chemical Structure and Properties
4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole is a heterocyclic compound with a thiadiazole ring system substituted by an (E)-2-phenylethenyl group. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which imparts unique electronic and steric properties to the molecule. The (E)-2-phenylethenyl substituent adds conjugation and planarity to the structure, enhancing its reactivity and stability. The compound is typically synthesized through a series of well-defined chemical reactions, including condensation and cyclization steps.
The physical properties of 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole include a high melting point and good solubility in common organic solvents such as dichloromethane and dimethylformamide. These properties make it suitable for various synthetic transformations and analytical techniques. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly used to characterize the compound and confirm its structure.
Synthesis Methods
The synthesis of 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole has been extensively studied in the literature. One of the most common approaches involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form an intermediate imine or enamine. This intermediate is then cyclized using a suitable reagent such as Lawesson's reagent or phosphorus oxychloride to form the thiadiazole ring. The final step involves the introduction of the (E)-2-phenylethenyl group through a Wittig reaction or a similar coupling reaction.
An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. This method leverages the high energy input provided by microwave radiation to accelerate key steps in the synthesis process. Recent studies have also explored green chemistry approaches to synthesize 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole, focusing on reducing environmental impact by using environmentally benign reagents and solvents.
Biological Activities
4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its antimicrobial activity against various bacterial strains. Studies have shown that this compound exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential lead compound for developing new antibiotics.
In addition to its antimicrobial properties, 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole has also been investigated for its antifungal activity. Research has indicated that it can effectively inhibit the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. These findings suggest that this compound could be further developed into antifungal agents for treating fungal infections.
Beyond antimicrobial applications, 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole has shown promise in cancer research. Preclinical studies have demonstrated that it possesses cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve inducing apoptosis through mitochondrial dysfunction and DNA damage. These findings have sparked interest in exploring this compound as a potential anticancer agent.
Recent Research Advancements
The field of medicinal chemistry has seen significant advancements in recent years regarding the development of new derivatives of 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole. Researchers have focused on modifying the substituents on the thiadiazole ring to enhance specific biological activities while maintaining or improving other desirable properties such as solubility and bioavailability.
A notable study published in the Journal of Medicinal Chemistry reported the synthesis of several novel derivatives with enhanced antimicrobial activity against multidrug-resistant bacteria. These derivatives were designed by introducing functional groups such as hydroxyls and carboxylic acids to improve their interaction with bacterial cell walls. The results showed that these modified compounds exhibited significantly higher minimum inhibitory concentrations (MICs) compared to the parent compound.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the antifungal potential of modified thiadiazoles by introducing different aromatic substituents on the phenyl ring. The results indicated that certain derivatives showed improved antifungal activity against Candida species compared to existing antifungal drugs such as fluconazole.
The anticancer potential of 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole has also been a focus of recent research. A study published in Cancer Letters investigated the effects of this compound on breast cancer cells using both in vitro and in vivo models. The results demonstrated that it could effectively inhibit tumor growth by inducing apoptosis through multiple signaling pathways. These findings have paved the way for further preclinical studies to evaluate its therapeutic potential.
Conclusion
4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole (CAS No. 74959-66-3) is a promising organic compound with diverse applications in medicinal chemistry and materials science. Its unique chemical structure confers valuable properties such as high stability and reactivity, making it suitable for various synthetic transformations. The compound's biological activities include potent antimicrobial effects against both bacterial and fungal pathogens as well as promising anticancer activity against various cancer cell lines.
Ongoing research continues to explore new derivatives of this compound to enhance its therapeutic potential while addressing challenges related to solubility and bioavailability. As our understanding of its mechanisms of action deepens, it is likely that 4-[(E)-2-Phenylethenyl]-1,2,3-thiadiazole will play an increasingly important role in drug development efforts aimed at addressing unmet medical needs.
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